4-(Aminomethyl)pyridin-2-amine
Overview
Description
4-(Aminomethyl)pyridin-2-amine is an organic compound with the chemical formula C₆H₉N₃. It appears as a colorless to light yellow crystalline or powdery solid and exhibits weak alkalinity. This compound has low solubility in water but is soluble in alcohol and some organic solvents .
Mechanism of Action
Target of Action
4-(Aminomethyl)pyridin-2-amine is an organic compound that is structurally similar to 4-Aminopyridine . 4-Aminopyridine is known to target potassium channels, specifically the Kv1 family of voltage-activated K+ channels . It is used as a research tool in characterizing subtypes of these channels .
Mode of Action
As a structural analog of 4-Aminopyridine, this compound may interact with its targets in a similar manner. 4-Aminopyridine acts as a relatively selective blocker of the Kv1 family of voltage-activated K+ channels . It has also been shown to potentiate voltage-gated ca2+ channel currents independent of effects on voltage-activated k+ channels .
Pharmacokinetics
It is known that 4-aminopyridine, a structurally similar compound, has a high bioavailability of 96% .
Biochemical Analysis
Biochemical Properties
It is known that aminomethylpyridines can act as ligands, forming complexes with various biomolecules . The nature of these interactions is likely dependent on the specific biomolecules involved and the conditions under which the reactions occur.
Cellular Effects
The cellular effects of 4-(Aminomethyl)pyridin-2-amine are currently not well-documented. Similar compounds have been shown to interact with various cellular processes. For instance, aminopyridines can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Similar compounds are involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
4-(Aminomethyl)pyridin-2-amine is typically synthesized through the reaction of pyridine with formaldehyde. In an alkaline environment, pyridine and formaldehyde undergo a condensation reaction to form pyridine-2,4-dicarbaldehyde. This intermediate then reacts with ammonia or an amine to yield this compound . Industrial production methods often involve similar synthetic routes but may include additional steps to purify the final product.
Chemical Reactions Analysis
4-(Aminomethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
4-(Aminomethyl)pyridin-2-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
4-(Aminomethyl)pyridin-2-amine can be compared with similar compounds such as:
2-Picolylamine: This compound has a similar structure but differs in the position of the amino group.
4-Amino-2-(trifluoromethyl)pyridine: This compound contains a trifluoromethyl group, which imparts different chemical properties and reactivity.
2-Amino-4-methylpyridine: This compound has a methyl group instead of an aminomethyl group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and form diverse products.
Properties
IUPAC Name |
4-(aminomethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,4,7H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQKTLFFQSDTGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652988 | |
Record name | 4-(Aminomethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199296-51-0 | |
Record name | 4-(Aminomethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(aminomethyl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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